4-Pentynoyl-Val-Ala-PAB-PNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

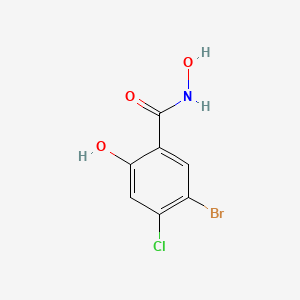

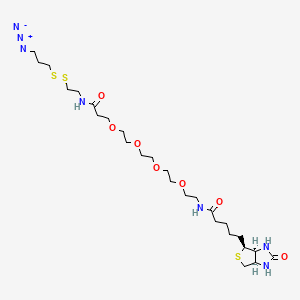

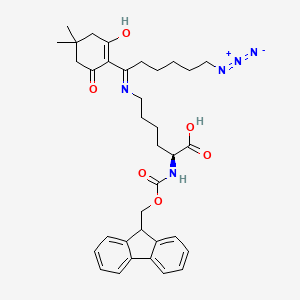

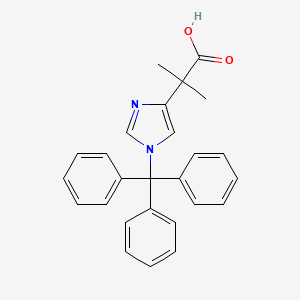

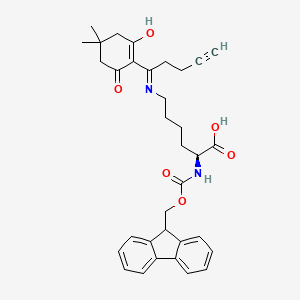

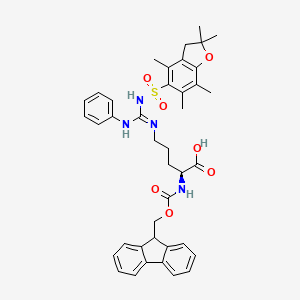

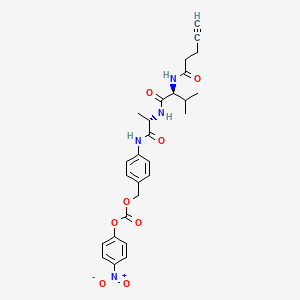

4-Pentynoyl-Val-Ala-PAB-PNP is a cleavable ADC linker . It has been used to synthesize cryptophycin conjugates . This compound is a click chemistry reagent, containing an Alkyne group .

Synthesis Analysis

The synthesis of 4-Pentynoyl-Val-Ala-PAB-PNP involves the use of cryptophycin conjugates . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The molecular structure of 4-Pentynoyl-Val-Ala-PAB-PNP is C27H30N4O8 . It has a molecular weight of 538.55 .Chemical Reactions Analysis

4-Pentynoyl-Val-Ala-PAB-PNP can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The predicted boiling point of 4-Pentynoyl-Val-Ala-PAB-PNP is 845.7±65.0 °C . Its predicted density is 1.290±0.06 g/cm3 . The predicted pKa is 13.30±0.70 .Applications De Recherche Scientifique

Antibody-Drug Conjugation (ADC) Linker

This compound is used as a cleavable linker in the synthesis of cryptophycin conjugates for ADCs. ADCs are a class of targeted therapy drugs that combine an antibody specific to cancer cells with a cytotoxic (cell-killing) drug .

Click Chemistry Reagent

It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups, which is a widely used reaction in bioconjugation chemistry .

Integrin-Targeting Knottin Peptide–Drug Conjugates

The compound has been used in integrin-targeting knottin peptide–drug conjugates as potent inhibitors of tumor cell proliferation .

Mécanisme D'action

Target of Action

The primary target of 4-Pentynoyl-Val-Ala-PAB-PNP is the cryptophycin conjugates . Cryptophycins are a family of potent antimitotic drugs that bind to tubulin and inhibit microtubule formation, leading to cell cycle arrest and apoptosis .

Mode of Action

4-Pentynoyl-Val-Ala-PAB-PNP is a cleavable ADC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to the cryptophycin conjugates and deliver the drug to the target cells .

Biochemical Pathways

The compound affects the microtubule formation pathway by inhibiting tubulin, which is crucial for cell division . This leads to cell cycle arrest and apoptosis, effectively killing the cancer cells .

Pharmacokinetics

As a cleavable adc linker, it is designed to be stable in the bloodstream and to release the drug only after it has reached the target cells . This design enhances the bioavailability of the drug and reduces systemic toxicity .

Result of Action

The result of the action of 4-Pentynoyl-Val-Ala-PAB-PNP is the inhibition of tumor cell proliferation . By delivering the cryptophycin drug to the cancer cells, it induces cell cycle arrest and apoptosis, leading to the death of the cancer cells .

Action Environment

The action of 4-Pentynoyl-Val-Ala-PAB-PNP is influenced by the presence of azide groups in the target cells . The copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction requires the presence of these groups for the compound to bind to the cryptophycin conjugates . Therefore, the efficacy and stability of the compound depend on the cellular environment .

Safety and Hazards

Propriétés

IUPAC Name |

[4-[[(2S)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O8/c1-5-6-7-23(32)30-24(17(2)3)26(34)28-18(4)25(33)29-20-10-8-19(9-11-20)16-38-27(35)39-22-14-12-21(13-15-22)31(36)37/h1,8-15,17-18,24H,6-7,16H2,2-4H3,(H,28,34)(H,29,33)(H,30,32)/t18-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCCJAGZUJVAO-UUOWRZLLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)